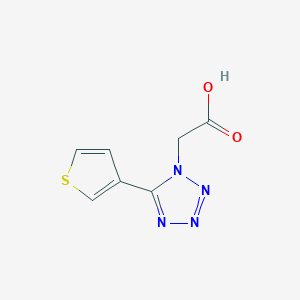

(5-(3-Thienyl)tetrazol-1-yl)acetic acid

Overview

Description

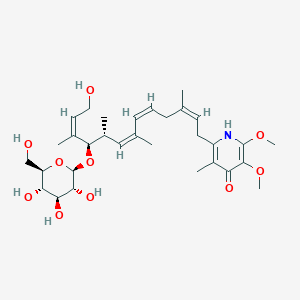

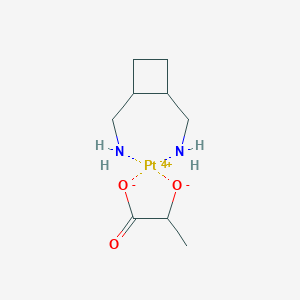

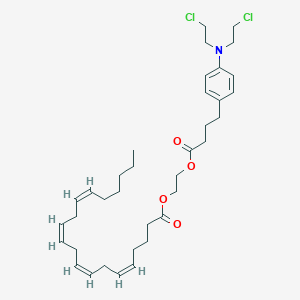

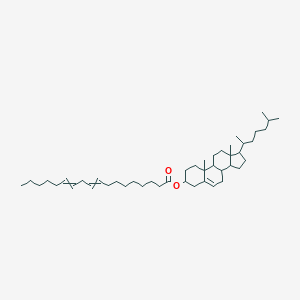

“(5-(3-Thienyl)tetrazol-1-yl)acetic acid” is a compound with the molecular formula C7H6N4O2S . It is a solid or liquid that may be liable to extremely rapid burning or a minor blast effect .

Molecular Structure Analysis

The molecular weight of “(5-(3-Thienyl)tetrazol-1-yl)acetic acid” is 210.22 g/mol . The IUPAC name of the compound is 2-(5-thiophen-3-yltetrazol-1-yl)acetic acid . The InChI and InChIKey of the compound are InChI=1S/C7H6N4O2S/c12-6(13)3-11-7(8-9-10-11)5-1-2-14-4-5/h1-2,4H,3H2,(H,12,13) and DDVAZOPRCKAYOV-UHFFFAOYSA-N, respectively .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-(3-Thienyl)tetrazol-1-yl)acetic acid” include a molecular weight of 210.22 g/mol, a topological polar surface area of 109 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 6 .

Scientific Research Applications

Synthesis and Intermediate Use

- Tetrazoles like (5-(3-Thienyl)tetrazol-1-yl)acetic acid are utilized as intermediates in the synthesis of biologically active molecules. For instance, [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid, a related compound, was synthesized as part of a metabolic profiling study in a discovery phase program (Maxwell & Tran, 2017).

Superoxide Scavenging and Anti-inflammatory Activity

- Tetrazole derivatives, including those similar to (5-(3-Thienyl)tetrazol-1-yl)acetic acid, have been synthesized and tested for superoxide scavenging activity and as potential anti-inflammatory agents. However, while effective in vitro, they did not show significant effectiveness as anti-inflammatory agents in vivo (Maxwell et al., 1984).

Role in Diabetic Neuropathy

- (5-(3-Thienyl)tetrazol-1-yl)acetic acid, as an aldose reductase inhibitor, was shown to significantly improve sciatic nerve blood flow and motor nerve conduction velocity in diabetic rats, indicating its potential therapeutic role in diabetic neuropathy (Hotta et al., 1995).

Reaction with Isothiocyanates and Antimicrobial Investigations

- The reaction of tetrazol-5-yl acetic acid with isothiocyanate has been studied, leading to compounds with antimicrobial properties (Wujec et al., 2007).

Photochemical and Decomposition Studies

- The compound (tetrazol-5-yl)acetic acid, closely related to (5-(3-Thienyl)tetrazol-1-yl)acetic acid, has been studied for its thermal decomposition and photochemistry, revealing significant insights into its structural and chemical behavior (Pagacz-Kostrzewa et al., 2014).

Use in Coordination Chemistry

- Tetrazolecarboxylate ligands, similar to (5-(3-Thienyl)tetrazol-1-yl)acetic acid, have been used to create various lanthanum complexes with potential optical applications, showcasing the versatility of tetrazole derivatives in coordination chemistry (Shen et al., 2016).

Implications in Energetic Materials

- Compounds like 5-(Tetrazol-1-yl)-2H-tetrazole, structurally similar to (5-(3-Thienyl)tetrazol-1-yl)acetic acid, have been extensively studied for their energetic properties, potentially applicable in explosive and propellant formulations (Fischer et al., 2013).

Use in Corrosion Inhibition

- Tetrazole derivatives have shown efficacy as corrosion inhibitors for metals like copper in chloride solutions, suggesting potential applications for (5-(3-Thienyl)tetrazol-1-yl)acetic acid in material sciences (Zucchi et al., 1996).

Mechanism of Action

Target of Action

The primary target of (5-(3-Thienyl)tetrazol-1-yl)acetic acid, also known as 2-(5-thiophen-3-yltetrazol-1-yl)acetic acid, is Aldose Reductase (AR) . AR is the first and rate-controlling enzyme in the polyol pathway, which is implicated in microvascular damage to the retina, kidney, and nerve systems .

Mode of Action

The compound interacts with its target, Aldose Reductase, by inhibiting its activity . This inhibition is significant in the treatment of diabetic complications, as it prevents the elevated accumulation of cellular sorbitol that leads to osmotic stresses on cells .

Biochemical Pathways

The compound affects the polyol metabolic pathway . By inhibiting Aldose Reductase, the compound prevents the conversion of glucose to sorbitol, thereby reducing the osmotic stress on cells and preventing microvascular damage .

Pharmacokinetics

It’s worth noting that the tetrazole heterocycle, a key fragment of this compound, is known for its metabolic stability

Result of Action

The inhibition of Aldose Reductase by (5-(3-Thienyl)tetrazol-1-yl)acetic acid leads to a decrease in the accumulation of cellular sorbitol . This can alleviate osmotic stresses on cells, reducing the risk of microvascular damage and the resulting complications, such as neuropathy, nephropathy, and retinopathy .

Safety and Hazards

Future Directions

“(5-(3-Thienyl)tetrazol-1-yl)acetic acid” demonstrated high inhibition of partially purified AKR1B1 from rat lens (IC 50 21 nM), rabbit lens (IC 50 23 nM), and human placenta (IC 50 28 nM) . This suggests that the compound could have potential applications in the treatment of diabetic complications.

properties

IUPAC Name |

2-(5-thiophen-3-yltetrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2S/c12-6(13)3-11-7(8-9-10-11)5-1-2-14-4-5/h1-2,4H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVAZOPRCKAYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN=NN2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158900 | |

| Record name | (5-(3-Thienyl)tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(3-Thienyl)tetrazol-1-yl)acetic acid | |

CAS RN |

134717-73-0 | |

| Record name | (5-(3-Thienyl)tetrazol-1-yl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134717730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-(3-Thienyl)tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)